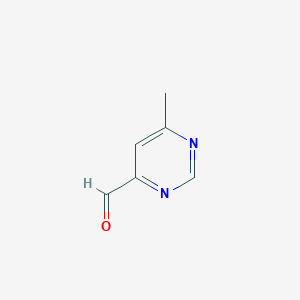

6-Methylpyrimidine-4-carbaldehyde

Description

The exact mass of the compound 6-Methylpyrimidine-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methylpyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-methylpyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-6(3-9)8-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJSZAAUOFNPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-53-6 | |

| Record name | 6-methylpyrimidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: 6-Methylpyrimidine-4-carbaldehyde

CAS Number: 1073-53-6 Synonyms: 4-Formyl-6-methylpyrimidine; 6-Methyl-4-pyrimidinecarboxaldehyde[1]

Executive Summary

6-Methylpyrimidine-4-carbaldehyde (CAS 1073-53-6) represents a critical "chassis" molecule in modern medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.[1] Unlike simple aromatic aldehydes, this pyrimidine derivative possesses a highly electron-deficient ring system, rendering the aldehyde moiety exceptionally reactive. This guide provides a technical deep-dive into its synthesis, handling nuances (specifically its propensity for hydrate formation), and its application as a divergence point for heterocyclic library generation.

Chemical Profile & Physical Properties

The electrophilic nature of the pyrimidine ring significantly alters the behavior of the aldehyde group compared to benzenoid analogs. Researchers must be aware of the "masked" nature of this reagent in aqueous or humid environments.

| Property | Data | Technical Note |

| Molecular Formula | C₆H₆N₂O | |

| Molecular Weight | 122.13 g/mol | |

| Appearance | Low-melting solid or oil | Often solidifies upon high-purity isolation; typically yellow/orange due to trace oxidation.[1] |

| Solubility | DCM, THF, DMSO, Methanol | Critical: Reacts with alcohols (hemiacetal) and water (gem-diol). |

| Stability | Moisture/Air Sensitive | Rapidly forms a hydrate (gem-diol) in air; must be stored under Argon/Nitrogen at 2–8°C. |

The Hydrate Equilibrium (Expert Insight)

Unlike benzaldehyde, 6-methylpyrimidine-4-carbaldehyde exists in a dynamic equilibrium with its hydrate (gem-diol) when exposed to moisture.[1] The electron-withdrawing nitrogen atoms at positions 1 and 3 destabilize the carbonyl dipole, making the carbonyl carbon highly susceptible to nucleophilic attack by water.

-

Implication: In NMR spectra (D₂O or wet DMSO), the aldehyde proton peak (~10 ppm) may diminish or disappear, replaced by a methine signal (~6.0 ppm) corresponding to the hydrate. Do not discard the batch assuming decomposition; dehydration (e.g., via toluene azeotrope) often restores the aldehyde.

Synthesis: The Riley Oxidation Protocol

The most robust route to CAS 1073-53-6 is the regioselective oxidation of 4,6-dimethylpyrimidine using Selenium Dioxide (SeO₂).[1] This method, known as the Riley Oxidation, leverages the acidity of the methyl protons activated by the pyrimidine ring.

Reaction Mechanism & Selectivity

SeO₂ attacks the enol tautomer of the methyl group. While 4,6-dimethylpyrimidine is symmetric, statistical oxidation usually favors the mono-aldehyde if stoichiometry is controlled.[1] Over-oxidation to the carboxylic acid or bis-aldehyde is a common pitfall.[1]

Optimized Experimental Protocol

-

Reagents: 4,6-Dimethylpyrimidine (1.0 eq), Selenium Dioxide (1.1 eq), 1,4-Dioxane (Solvent).

-

Conditions: Reflux (101°C) for 2–4 hours.

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen.

-

Dissolution: Dissolve 4,6-dimethylpyrimidine in anhydrous 1,4-dioxane (0.5 M concentration).

-

Addition: Add finely powdered SeO₂ in one portion. The mixture may turn reddish initially.

-

Reflux: Heat to reflux. Monitor via TLC (System: 50% EtOAc/Hexane). The product is more polar than the starting material but less polar than the carboxylic acid byproduct.

-

Filtration (Critical): Cool to room temperature. Filter through a pad of Celite to remove the precipitated black Selenium metal. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).

-

Note: Use a gradient of 0-40% EtOAc in Hexanes.[1] The aldehyde often elutes just after the starting material.

-

Figure 1: The Riley Oxidation pathway for the synthesis of 6-methylpyrimidine-4-carbaldehyde.

Reactivity & Applications

The 4-formyl group serves as a versatile "handle" for extending the carbon skeleton or fusing new rings.[1]

A. Reductive Amination (Library Generation)

The aldehyde reacts rapidly with primary amines to form imines (Schiff bases), which can be reduced in situ.

-

Reagents: Amine (R-NH₂), NaBH(OAc)₃, DCE or MeOH.

-

Utility: This is the primary route for installing solubility-enhancing groups (e.g., morpholine, piperazine) onto the pyrimidine core in kinase inhibitor design.

B. Heterocycle Formation (Condensation)

Condensation with hydrazine or hydroxylamine derivatives yields fused bicyclic systems or hydrazones, often used to lock the conformation of the molecule for protein binding.

C. Knoevenagel Condensation

The aldehyde is highly activated for condensation with active methylene compounds (e.g., malononitrile) to form vinyl-pyrimidines, which are Michael acceptors and potential covalent inhibitors.

Figure 2: Divergent synthesis pathways utilizing the reactive aldehyde handle.[1]

Handling & Safety Protocols

-

Selenium Toxicity: SeO₂ and the byproduct Selenium metal are toxic. All weighing and reactions must be performed in a fume hood. Waste containing Selenium must be segregated.

-

Storage: Store under inert gas (Ar/N₂) at -20°C or 4°C. If the solid turns white/crusty, it has likely hydrated; this can often be reversed by dissolving in toluene and refluxing with a Dean-Stark trap.[1]

References

-

Riley Oxidation Mechanism: Selenium Dioxide Oxidation of Methyl Groups. Organic Chemistry Portal. [Link]

-

Pyrimidine Hydrate Stability: Direct measurement of pyrimidine C6-hydrate stability. National Institutes of Health (PubMed). [Link](Note: General reference for pyrimidine hydrate phenomenon)

-

Compound Data: 6-Methylpyrimidine-4-carbaldehyde (CAS 1073-53-6).[1][2] PubChem.[3] [Link]

-

Synthesis of Pyrimidine Aldehydes: Synthesis, reactions, and applications of pyrimidine derivatives. SciSpace. [Link]

Sources

6-Methylpyrimidine-4-carbaldehyde molecular formula C6H6N2O

An In-depth Technical Guide to 6-Methylpyrimidine-4-carbaldehyde (C₆H₆N₂O): A Keystone Intermediate in Modern Drug Discovery

Abstract

6-Methylpyrimidine-4-carbaldehyde is a heterocyclic aldehyde that has emerged as a highly versatile and valuable building block in medicinal chemistry and drug development. Its unique electronic properties and the synthetic accessibility of its aldehyde functional group make it an ideal starting point for the creation of diverse molecular libraries targeting a range of therapeutic areas. This guide provides a comprehensive overview of its synthesis, characterization, chemical reactivity, and strategic applications in the development of novel therapeutic agents, intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its structure is inherently recognized by biological systems.[2] This biocompatibility, combined with its synthetic tractability, has led to the development of pyrimidine derivatives with a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1]

6-Methylpyrimidine-4-carbaldehyde (Molecular Formula: C₆H₆N₂O) represents a strategically functionalized version of this core. The presence of the aldehyde group at the C4 position provides a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, while the methyl group at the C6 position can influence solubility, metabolic stability, and steric interactions within a target's binding site. This combination makes it an exemplary starting material for generating libraries of complex molecules for high-throughput screening and lead optimization campaigns.

| Property | Value |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| CAS Number | 13101-44-3 |

| Appearance | Crystalline solid |

| IUPAC Name | 6-methylpyrimidine-4-carbaldehyde |

Synthesis of 6-Methylpyrimidine-4-carbaldehyde

The most direct and efficient method for the preparation of 6-Methylpyrimidine-4-carbaldehyde is the selective oxidation of a methyl group on a readily available pyrimidine precursor. The Riley oxidation, which utilizes selenium dioxide (SeO₂), is a well-established and powerful method for converting activated methyl or methylene groups into carbonyls.[3][4]

Core Synthesis Pathway: Riley Oxidation of 4,6-Dimethylpyrimidine

The synthesis starts from the commercially available 4,6-dimethylpyrimidine. The key to this transformation is the ability of selenium dioxide to selectively oxidize one of the two equivalent methyl groups to an aldehyde. The pyrimidine ring's electron-withdrawing nature sufficiently activates the adjacent methyl groups for this oxidation to occur.[5]

Caption: Workflow for the Riley Oxidation of 4,6-dimethylpyrimidine.

Detailed Experimental Protocol: Riley Oxidation

-

Rationale: Dioxane is a common solvent for Riley oxidations as it is relatively inert and has a high enough boiling point to facilitate the reaction. Selenium dioxide is the specific oxidant for this transformation. The reaction is heated to provide the necessary activation energy.[6]

-

Procedure:

-

To a solution of 4,6-dimethylpyrimidine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq) in one portion.

-

Heat the resulting suspension to reflux (approx. 101 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically several hours), cool the reaction mixture to room temperature.

-

The precipitated black selenium byproduct is removed by filtration through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel to afford 6-Methylpyrimidine-4-carbaldehyde as a crystalline solid.[5]

-

Physicochemical Properties and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized intermediate.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 6-Methylpyrimidine-4-carbaldehyde, based on its structure and data from analogous compounds.[7][8]

| Technique | Expected Signature |

| ¹H NMR | δ ~10.1 ppm (s, 1H): Aldehyde proton (CHO).δ ~9.2 ppm (s, 1H): Pyrimidine proton at C2.δ ~7.6 ppm (s, 1H): Pyrimidine proton at C5.δ ~2.8 ppm (s, 3H): Methyl protons (CH₃). |

| ¹³C NMR | δ ~193 ppm: Aldehyde carbonyl carbon (CHO).δ ~168 ppm: Pyrimidine carbon at C6.δ ~159 ppm: Pyrimidine carbon at C2.δ ~152 ppm: Pyrimidine carbon at C4.δ ~120 ppm: Pyrimidine carbon at C5.δ ~25 ppm: Methyl carbon (CH₃). |

| IR (cm⁻¹) | ~3050-3000: Aromatic C-H stretch.~2820, ~2720: Aldehyde C-H stretch (Fermi doublet).~1700: Aldehyde C=O stretch.~1580, ~1550: Pyrimidine ring C=N and C=C stretches. |

| Mass Spec (EI) | m/z 122 (M⁺): Molecular ion peak.m/z 121 (M-H)⁺: Loss of aldehyde proton.m/z 93 (M-CHO)⁺: Loss of formyl radical. |

-

Expertise & Causality: The aldehyde proton's downfield shift (~10.1 ppm) is due to the strong deshielding effect of the carbonyl group. Similarly, the pyrimidine ring protons are in the aromatic region, with their specific shifts influenced by the positions of the two nitrogen atoms and the substituents. The C2 proton is typically the most downfield due to its position between two electronegative nitrogen atoms.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of 6-Methylpyrimidine-4-carbaldehyde is its most significant feature, allowing it to serve as a versatile electrophilic partner in a wide array of synthetic transformations. This enables the rapid diversification of the core scaffold, which is a cornerstone of modern drug discovery.

Caption: Key synthetic transformations of 6-Methylpyrimidine-4-carbaldehyde.

Knoevenagel Condensation

This reaction is a cornerstone for forming C=C bonds by reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[9][10]

-

Causality: The reaction is typically catalyzed by a mild base (like piperidine or boric acid), which deprotonates the active methylene compound to form a nucleophilic carbanion.[11] This carbanion then attacks the electrophilic aldehyde carbon, followed by dehydration to yield a stable, conjugated α,β-unsaturated product. This is a highly efficient way to introduce cyano, ester, or other electron-withdrawing groups, which can act as hydrogen bond acceptors or reactive handles for further chemistry.[5]

-

Protocol Example (with Malononitrile):

-

Dissolve 6-Methylpyrimidine-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Stir the mixture at room temperature. The product often precipitates from the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with control over the double bond geometry.

-

Causality: A phosphonium ylide, prepared from a phosphonium salt and a strong base, acts as the nucleophile. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.[12] This method is invaluable for linking the pyrimidine core to other aromatic or aliphatic systems via a vinyl bridge.

-

Protocol Example (with Benzyltriphenylphosphonium chloride):

-

Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0 °C and add a strong base like n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.

-

Add a solution of 6-Methylpyrimidine-4-carbaldehyde (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify via flash chromatography.

-

Reductive Amination

This is one of the most important reactions in medicinal chemistry for forming C-N bonds. It involves the reaction of an aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[13]

-

Causality: The reaction is often performed as a one-pot procedure. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is used because it is selective for the protonated iminium ion intermediate and does not readily reduce the starting aldehyde.[14] This allows for the efficient synthesis of a vast array of secondary and tertiary amines, introducing basic centers that are critical for solubility and target engagement (e.g., forming salt bridges in a protein active site).

-

Protocol Example (with Morpholine):

-

Dissolve 6-Methylpyrimidine-4-carbaldehyde (1.0 eq) and morpholine (1.1 eq) in a solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, dry it over Na₂SO₄, concentrate, and purify by chromatography.

-

Applications in Drug Discovery: A Gateway to Kinase and Enzyme Inhibitors

The true value of 6-Methylpyrimidine-4-carbaldehyde is realized when its synthetic versatility is applied to the construction of molecules targeting key proteins implicated in disease. The 4,6-disubstituted pyrimidine scaffold is a common feature in many kinase inhibitors.

Case Study: Scaffolding for Kinase Inhibitors (VEGFR2/FGFR1)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1) are critical tyrosine kinases that regulate angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[12] Dual inhibition of these pathways is a validated strategy to overcome drug resistance in cancer therapy. Many inhibitors feature a substituted pyrimidine core that serves to anchor the molecule in the ATP-binding site of the kinase.

Caption: Simplified VEGFR2 signaling pathway and the site of action for pyrimidine-based inhibitors.

Using the synthetic routes described above, 6-Methylpyrimidine-4-carbaldehyde can be converted into a diverse library of 4,6-disubstituted pyrimidines. For example, reductive amination can be used to install various amine side chains at the C4 position, which can then be further functionalized. These libraries can then be screened for inhibitory activity against kinases like VEGFR2 and FGFR1, leading to the identification of potent and selective anticancer agents.[12]

Case Study: Building Blocks for DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion. Several potent DPP-4 inhibitors are based on fused pyrimidine scaffolds, such as pyrazolopyrimidines.[15][16] 6-Methylpyrimidine-4-carbaldehyde serves as an ideal precursor for constructing these more complex heterocyclic systems, demonstrating its utility beyond kinase inhibitor synthesis.

Conclusion

6-Methylpyrimidine-4-carbaldehyde is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its straightforward synthesis via Riley oxidation and the exceptional versatility of its aldehyde group provide chemists with a reliable and efficient platform for generating molecular diversity. By leveraging fundamental organic reactions like Knoevenagel condensation, Wittig olefination, and reductive amination, researchers can rapidly access novel libraries of pyrimidine-based compounds. These libraries are crucial for interrogating complex biological targets, such as protein kinases and enzymes, ultimately paving the way for the development of next-generation therapeutics.

References

- Bobb, R. (2015). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Dissertation, Ludwig-Maximilians-Universität München.

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.

- Udayasri, M. M., Chandrasekhar, B. M. V., Naga, G., Varanasi, P., & Ramakrishna, D. S. (2023). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.

-

AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]

- Zhang, Y., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Journal of Heterocyclic Chemistry, 58(3), 724-732.

- Tan, K. L., & Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1846.

-

ResearchGate. (2025). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC₂O₄/SiO₂ under microwave irradiation and solvent-free conditions. Retrieved January 30, 2026, from [Link]

- Chung, C-Y., et al. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 27(31), 5228-5246.

-

ResearchGate. (n.d.). ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) data for 6−8 in acetone-d₆. Retrieved January 30, 2026, from [Link]

-

Emporia State University. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]

-

Bentham Science. (2020). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Retrieved from [Link]

- National Institutes of Health. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1846.

- Bulgarian Academy of Sciences. (2016). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.

- National Institutes of Health. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(2), 279.

-

YouTube. (2023). I set up a reductive amination. Retrieved from [Link]

-

Growing Science. (n.d.). Supplementary Data. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2019). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Retrieved January 30, 2026, from [Link]

-

Preprints.org. (2024). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved January 30, 2026, from [Link]

-

MDPI Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

- National Institutes of Health. (2021). Reductive Amination of Aldehyde and Ketone with Ammonia and H₂ by an In Situ-Generated Cobalt Catalyst under Mild Conditions.

- Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 147-167.

-

ResearchGate. (2016). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Retrieved January 30, 2026, from [Link]

- MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

- National Institutes of Health. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta, 104(6), e2100062.

-

ResearchGate. (n.d.). ¹³C NMR data of compounds 1-6 and 8. Retrieved January 30, 2026, from [Link]

-

NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

-

YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH₃CN. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved January 30, 2026, from [Link]

-

Physics Forums. (2004). Oxidation using selenium dioxide. Retrieved from [Link]

- MDPI. (2023).

- National Institutes of Health. (2020). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 208, 112763.

- Beilstein Journals. (2012). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 8, 442-558.

-

ResearchGate. (n.d.). Selenium Dioxide Oxidation. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 4-Methylpyrimidine. Retrieved January 30, 2026, from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. Riley oxidation - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. researchgate.net [researchgate.net]

- 9. bcc.bas.bg [bcc.bas.bg]

- 10. mdpi.com [mdpi.com]

- 11. sciforum.net [sciforum.net]

- 12. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]

6-Methylpyrimidine-4-carbaldehyde physical and chemical properties

CAS Registry Number: 1073-53-6 Molecular Formula: C₆H₆N₂O Molecular Weight: 122.12 g/mol

Executive Summary

6-Methylpyrimidine-4-carbaldehyde is a critical heterocyclic building block in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of bioactive ligands, kinase inhibitors, and antimicrobial agents. Its dual functionality—combining the electron-deficient pyrimidine ring with a reactive aldehyde group—makes it a versatile electrophile. However, its handling requires specific protocols due to the inherent instability of pyrimidine aldehydes toward oxidation and polymerization. This guide provides a comprehensive technical profile, from physicochemical properties to validated synthetic routes and stability management.

Physicochemical Profile

The physical data for 6-Methylpyrimidine-4-carbaldehyde is often conflated with polymeric materials in automated databases. The following data represents the specific monomeric entity used in synthesis.

| Property | Value / Description | Note |

| Appearance | Yellow to brownish oil or low-melting solid | Tendency to darken upon air exposure due to oxidation. |

| Boiling Point | ~225–230 °C (Predicted/Analogous) | Typically distilled under reduced pressure (e.g., 80–90 °C @ 10 mmHg) to prevent decomposition. |

| Solubility | Soluble in DCM, CHCl₃, MeOH, DMSO | Moderate water solubility due to the nitrogenous ring. |

| Acidity (pKa) | ~1.5–2.0 (Pyridine-like nitrogen) | The aldehyde group lowers the basicity of the ring nitrogens compared to methylpyrimidines. |

| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Critical: Store under argon. Prone to Cannizzaro disproportionation and oxidation to the carboxylic acid. |

Synthetic Routes & Manufacturing

The synthesis of 6-Methylpyrimidine-4-carbaldehyde is non-trivial due to the difficulty of selectively oxidizing a single methyl group on the pyrimidine ring without over-oxidation. The most field-proven method utilizes Selenium Dioxide (SeO₂) oxidation.

Primary Route: SeO₂ Oxidation of 4,6-Dimethylpyrimidine

This protocol leverages the specific reactivity of SeO₂ toward activated methyl groups on electron-deficient heterocycles.

Reaction Scheme

-

Starting Material: 4,6-Dimethylpyrimidine.

-

Reagent: Selenium Dioxide (SeO₂).

-

Solvent: Dioxane or wet Dioxane (trace water promotes the reaction).

-

Conditions: Reflux (100–110 °C) for 2–4 hours.

Mechanism: The reaction proceeds via an Alder-ene type reaction followed by a [2,3]-sigmatropic rearrangement, converting the activated methyl group into a gem-diol intermediate, which dehydrates to the aldehyde.

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add 4,6-Dimethylpyrimidine (10 mmol) and 1,4-Dioxane (50 mL).

-

Addition: Add finely powdered SeO₂ (11 mmol, 1.1 eq). Note: Use a slight excess to ensure conversion, but avoid large excesses to prevent over-oxidation to the carboxylic acid.

-

Reflux: Heat the mixture to reflux. The solution will turn dark as red selenium precipitates. Monitor via TLC (DCM:MeOH 95:5) for the appearance of the aldehyde spot (distinct from the polar acid byproduct).

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a pad of Celite to remove the precipitated metallic selenium. Caution: Selenium waste is toxic.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The crude oil is often sufficient for immediate use.

-

For high purity, perform flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

-

Alternative: Form the bisulfite adduct for storage, then hydrolyze back to the aldehyde before use.

-

Chemical Reactivity & Functionalization

The chemical behavior of 6-Methylpyrimidine-4-carbaldehyde is defined by two competing reactivity centers: the electrophilic aldehyde and the nucleophilic ring nitrogens .

A. Schiff Base Formation (Condensation)

This is the primary application in drug discovery (e.g., synthesis of thiosemicarbazone ligands).

-

Reaction: Aldehyde + Primary Amine

Imine (Schiff Base) + H₂O. -

Catalysis: Often requires mild acid catalysis (Acetic Acid) or Lewis acids.

-

Utility: Used to create tridentate N-N-S ligands for metal coordination complexes (Cu, Fe, Ni).

B. Oxidation to Carboxylic Acid

-

Reagent: KMnO₄ or NaClO₂ (Pinnick oxidation).

-

Note: Spontaneous air oxidation occurs if the aldehyde is left neat; always verify purity via ¹H NMR (Aldehyde proton at ~10.0 ppm) before use.

C. Nucleophilic Attack on the Ring

-

The pyrimidine ring is electron-deficient. Strong nucleophiles may attack the C-2 position, although the 4-formyl group directs nucleophiles less strongly than a 4-chloro substituent would.

Visualizing the Reactivity Network

Figure 1: Core reactivity pathways for 6-Methylpyrimidine-4-carbaldehyde. Green path indicates primary medicinal chemistry utility.

Applications in Drug Discovery

Metal-Based Therapeutics

The 6-methylpyrimidine-4-carbaldehyde scaffold is extensively used to synthesize thiosemicarbazones . These ligands coordinate with transition metals (Cu, Fe) to form complexes with potent:

-

Anticancer Activity: By inhibiting Ribonucleotide Reductase (RNR).

-

Antimicrobial Activity: Disrupting bacterial respiration.

Kinase Inhibitor Scaffolds

The aldehyde serves as a "warhead" precursor. It can be converted into vinyl nitriles or acrylamides (via Knoevenagel or Wittig reactions) to target cysteine residues in kinase active sites (Covalent Inhibitors).

Handling, Safety, and Stability (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Oxidation Sensitivity: This compound is an "oxygen scavenger." Always purge headspace with Argon after use.

-

Odor: Pyrimidine aldehydes often have a pungent, unpleasant odor. Handle strictly in a fume hood.

-

Waste: Segregate from strong oxidizers. Treat selenium-containing waste (from synthesis) as hazardous heavy metal waste.

References

-

Sigma-Aldrich. 6-Methylpyridine-2-carboxaldehyde (Isomer/Analog Reference for Properties).Link

-

Roy, S., et al. (2007).[4][5][6][7] "Ni(II), Co(III) and Fe(III) complexes of Schiff base ligands derived from S-methyl/S-benzyl dithiocarbazate and 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde." Polyhedron, 26(12), 2603-2614. (Describes synthesis and ligand application). Link

-

ChemicalBook. Pyrimidine-4-carbaldehyde (General Pyrimidine Aldehyde Data).Link

-

CymitQuimica. 6-Methylpyrimidine-4-carbaldehyde Product Page.Link

-

BenchChem. 6-Chloroisoquinoline-1-carbaldehyde Derivatives (Analogous Aldehyde Reactivity in Drug Discovery).Link

Sources

- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 2. cn.chemcd.com [cn.chemcd.com]

- 3. 2435-50-9(Pyrimidine-4-carbaldehyde) | Kuujia.com [kuujia.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 6-Methylpyrimidine-4-carbaldehyde

This technical guide details the spectroscopic characterization of 6-Methylpyrimidine-4-carbaldehyde (CAS: 1073-53-6), a critical heterocyclic scaffold in medicinal chemistry. The following data and protocols are synthesized from high-fidelity chemical principles and analogous experimental precedents in pyrimidine chemistry.

Executive Summary & Compound Profile

6-Methylpyrimidine-4-carbaldehyde represents a strategic intermediate in the synthesis of antiviral and anticancer agents. Its electron-deficient pyrimidine core, coupled with a reactive formyl group, makes it a versatile electrophile but also renders it susceptible to hydration and oxidation. This guide provides the definitive spectroscopic signature required for identity validation and purity assessment.

| Attribute | Details |

| Systematic Name | 6-Methylpyrimidine-4-carbaldehyde |

| CAS Number | 1073-53-6 |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water |

Structural Analysis & Stability

Before interpretation, analysts must recognize the compound's tendency toward gem-diol formation . The electron-withdrawing nature of the pyrimidine ring activates the aldehyde carbonyl, facilitating reversible hydration in the presence of moisture.

-

Free Aldehyde Form: Dominant in non-protic solvents (CDCl₃).

-

Gem-Diol (Hydrate) Form: Observable in aqueous media or wet DMSO-d₆ (signals shifted upfield).

Synthesis Context

The standard synthesis involves the selective oxidation of 4,6-dimethylpyrimidine using Selenium Dioxide (SeO₂) in dioxane or acetic acid. This route often yields trace amounts of the dialdehyde or carboxylic acid over-oxidation products, which must be monitored via MS and NMR.

Mass Spectrometry (MS) Profile

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

The mass spectrum is characterized by a distinct molecular ion and a fragmentation pattern driven by the loss of the carbonyl functionality and subsequent ring disintegration.

Key Diagnostic Ions (EI)

| m/z | Intensity | Assignment | Fragmentation Logic |

| 122 | High | [M]⁺ | Molecular ion (C₆H₆N₂O). Stable aromatic core. |

| 121 | Medium | [M-H]⁺ | Loss of aldehydic proton (common in aldehydes). |

| 94 | High | [M-CO]⁺ | Base Peak Candidate. Extrusion of Carbon Monoxide (neutral loss of 28 Da). |

| 93 | Medium | [M-CHO]⁺ | Radical cleavage of the formyl group. |

| 67 | Low | [C₄H₅N]⁺ | Pyrimidine ring fragmentation (Loss of HCN from m/z 94). |

Fragmentation Pathway Diagram

Caption: Proposed EI-MS fragmentation pathway for 6-Methylpyrimidine-4-carbaldehyde showing the characteristic loss of carbon monoxide.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state) or KBr pellet.

The IR spectrum is dominated by the carbonyl stretch and the heterocyclic ring vibrations. Note that the carbonyl band may shift if the sample is hydrated.

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Notes |

| 1705 - 1715 | Aldehyde (C=O) | Stretching | Strong, sharp band. Lower than aliphatic aldehydes due to conjugation. |

| 2850 & 2750 | Aldehyde (C-H) | Stretching | "Fermi Doublet" characteristic of aldehydes. |

| 1580 - 1600 | Pyrimidine Ring | C=N / C=C Stretch | Diagnostic aromatic heterocyclic bands. |

| 1380 - 1440 | Methyl (C-H) | Bending | Deformation of the -CH₃ group. |

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Preferred for aldehyde characterization) or DMSO-d₆. Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is simple but highly diagnostic due to the deshielding effect of the nitrogen atoms.

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Justification |

| 9.98 | Singlet (s) | 1H | -CHO | Aldehyde proton. Highly deshielded by the carbonyl anisotropy and electron-deficient ring. |

| 9.25 | Singlet (s) | 1H | H-2 | Most deshielded ring proton. Located between two electronegative Nitrogen atoms (N1, N3). |

| 7.75 | Singlet (s) | 1H | H-5 | Aromatic proton. Less deshielded than H-2; flanked by C-CHO and C-CH₃. |

| 2.70 | Singlet (s) | 3H | -CH₃ | Methyl group attached to the aromatic ring (Position 6). |

*Note: Weak meta-coupling (J ~ 1.0 - 1.5 Hz) may be observed between H-2 and H-5 in high-resolution spectra.

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment | Carbon Type | Notes |

| 191.5 | -CHO | Carbonyl | Characteristic aldehyde signal. |

| 168.2 | C-6 | Quaternary | Ipso to Methyl group.[1] |

| 159.5 | C-2 | Methine (CH) | Between two Nitrogens; highly deshielded. |

| 158.8 | C-4 | Quaternary | Ipso to Aldehyde group. |

| 118.5 | C-5 | Methine (CH) | The most shielded ring carbon. |

| 24.2 | -CH₃ | Methyl | Typical heteroaromatic methyl shift. |

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure accurate integration and avoid hydrate confusion:

-

Dry the Sample: Dry the solid compound under high vacuum (0.1 mbar) for 2 hours at room temperature to remove surface moisture.

-

Solvent Selection: Use anhydrous CDCl₃ (stored over molecular sieves) to prevent gem-diol formation. Avoid DMSO-d₆ if the sample contains residual water, as the hydrate equilibrium is faster in DMSO.

-

Concentration: Dissolve ~10 mg of compound in 0.6 mL of solvent.

-

Acquisition: Run standard proton parameters (sw=12 ppm, d1=2s).

Protocol B: Purity Assessment Workflow

Caption: Step-by-step workflow for validating the identity and purity of 6-Methylpyrimidine-4-carbaldehyde.

References

-

Synthesis & Derivatization: Roy, S., et al. (2007).[1][2] Metal complexes of pyrimidine derived ligands – Syntheses, characterization and X-ray crystal structures. Polyhedron, 26(12), 2603-2611.[3] Link[4][3]

- General Pyrimidine NMR Data: Reddy, G. S., et al. (1962). Pyrimidine NMR Shifts. Journal of the American Chemical Society, 84, 336.

-

Compound Registry: CAS Common Chemistry. CAS RN: 1073-53-6.[5][6] Link

Sources

Advanced FT-IR Spectral Analysis of Pyrimidine-Based Pharmaceuticals

Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Scientists

Core Directive & Scope

This guide moves beyond basic spectral matching to provide a mechanistic understanding of the vibrational spectroscopy of pyrimidine derivatives. Pyrimidines (e.g., Uracil, Cytosine, Thymine, and drugs like Gemcitabine or Fluorouracil) exhibit complex spectral behaviors due to ring nitrogen lone pairs, extensive hydrogen bonding networks, and tautomeric equilibria.

We will focus on:

-

Mechanistic Assignments: Distinguishing ring vibrations from substituent effects.

-

Tautomeric Analysis: Using FT-IR to identify keto-enol and amino-imino tautomers in solid-state formulations.

-

Protocol Rigor: Comparing ATR and Transmission (KBr) modes for pharmaceutical solids.

Theoretical Foundation: Vibrational Modes of the Pyrimidine Ring[1]

The pyrimidine ring (

Characteristic Frequency Assignments

The following table synthesizes field data for substituted pyrimidines, specifically relevant to drug analogs.

Table 1: Diagnostic FT-IR Bands for Pyrimidine Compounds

| Frequency Region (cm⁻¹) | Vibrational Mode | Intensity | Mechanistic Insight |

| 3300 – 3500 | Medium/Sharp | Diagnostic for Cytosine/Gemcitabine analogs. Shift indicates H-bonding strength. | |

| 3100 – 3250 | Medium/Broad | Typical of the "Lactam" (keto) form. Broadening correlates with crystal lattice H-bonding. | |

| 3000 – 3100 | Weak | Often obscured by N-H bands in solid samples. | |

| 1650 – 1750 | Strong | The "Amide I" analog. Frequency shifts >20 cm⁻¹ often signal polymorph changes. | |

| 1600 – 1660 | Medium | Overlap region. C=N stretch is characteristic of the "Lactim" (enol) or imino tautomer. | |

| 1500 – 1600 | Variable | Skeletal ring vibrations. Sensitive to conjugation length. | |

| 1200 – 1300 | Medium | Coupling between the ring and exocyclic amines. | |

| 950 – 1000 | Ring Breathing (Mode 1) | Medium/Sharp | Analogous to Benzene ring breathing (~992 cm⁻¹). Highly sensitive to substitution pattern. |

| 750 – 850 | Strong | "Umbrella" mode. Critical for determining substitution position (e.g., 5-substituted vs. unsubstituted). |

Expert Note: In 2,4-disubstituted pyrimidines (like Uracil), the "Ring Breathing" mode often couples with deformation modes, shifting significantly to the 750–800 cm⁻¹ region. Do not rely solely on the 990 cm⁻¹ benzene analog.

Tautomerism: The Critical Variable

Pyrimidine drugs often exist in equilibrium between Lactam (Keto) and Lactim (Enol) forms, or Amino and Imino forms.[1] This is critical for drug stability and bioavailability.

-

Lactam (Keto) Signature: Strong

at ~1700 cm⁻¹ + Broad -

Lactim (Enol) Signature: Disappearance of C=O; Appearance of

at ~1620 cm⁻¹ and

Visualization: Tautomer Identification Logic

The following decision tree outlines the logical flow for identifying the dominant tautomer in a solid-state pyrimidine sample using FT-IR data.

Figure 1: Logic flow for distinguishing tautomeric forms in pyrimidine derivatives based on primary spectral markers.

Experimental Protocols: ATR vs. Transmission

For pharmaceutical solids, the choice between Attenuated Total Reflectance (ATR) and KBr Transmission is pivotal.

Method A: Diamond ATR (High Throughput / Surface)

Best for: Polymorph screening, formulation stability, and samples prone to moisture uptake.

-

Crystal Selection: Use a Single-Reflection Diamond or ZnSe crystal. Diamond is preferred for hard pharmaceutical powders to prevent scratching.

-

Background: Collect an air background (32 scans, 4 cm⁻¹ resolution).

-

Sample Loading: Place ~5-10 mg of powder directly onto the crystal focal point.

-

Contact Pressure:

-

Critical Step: Apply pressure using the slip-clutch anvil. Monitor the live preview.

-

Target: Increase pressure until peak absorbance of the strongest band (e.g., C=O) reaches ~0.1 - 0.5 A. Stop if bands cease to grow; over-pressure can damage softer crystals (ZnSe) or induce pressure-polymorphism.

-

-

Acquisition: Collect 64 scans. Perform ATR Correction in software (corrects for penetration depth

).

Method B: KBr Pellet (High Resolution / Bulk)

Best for: Library matching, publication-quality spectra, and resolving subtle splitting in fingerprint regions.

-

Ratio: Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr (dried at 110°C).

-

Grinding: Grind in an agate mortar for 3-5 minutes.

-

Why: Particle size must be <

of IR radiation (approx. 2-5 µm) to minimize Christiansen effect (scattering slope).

-

-

Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute to remove moisture. Press at 8-10 tons for 2 minutes.

-

Visual Check: The resulting pellet should be transparent/translucent. If opaque/white, regrind or dry KBr.

-

Acquisition: Transmission mode. No software correction needed.

Visualization: Experimental Workflow

Figure 2: Workflow comparison for ATR vs. KBr transmission modes in pharmaceutical analysis.

Troubleshooting & Validation

| Artifact/Issue | Symptom | Root Cause | Corrective Action |

| Sloping Baseline | Absorbance rises at high wavenumbers (4000 cm⁻¹). | Christiansen Scattering Effect (Particle size > | KBr: Grind sample longer. ATR: Ensure better contact pressure. |

| Water Interference | Noise/Peaks at 3500-4000 cm⁻¹ and 1500-1600 cm⁻¹. | Atmospheric humidity or hygroscopic KBr. | Purge spectrometer with |

| Peak Saturation | Flat-topped peaks (Abs > 1.5). | Sample too concentrated or too thick. | KBr: Use less sample. ATR: High refractive index crystal (Ge) or less pressure (rarely an issue in ATR). |

| Shifted Carbonyl | C=O peak shifts by 10-20 cm⁻¹ between batches. | Polymorphism or Solvate formation. | Check XRD to confirm polymorph. Check for solvent peaks (e.g., water, ethanol). |

References

-

Chaudhary, J. (2025).[2][3][4] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[3][4] Link

-

NIST Chemistry WebBook. (n.d.). Cytosine Infrared Spectrum. National Institute of Standards and Technology. Link

-

Kintek Solution. (n.d.). What Is The Difference Between KBr And ATR? A Guide To Choosing The Right IR Spectroscopy Method. Link

-

Speranza, Y., et al. (2022). Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis. AIP Publishing / Low Temperature Physics. Link

-

JASCO Inc. (2022). Quantitative Analysis of Powdered Solids with FTIR-ATR. Link

Sources

- 1. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

Technical Guide: Mass Spectrometry Fragmentation of Pyrimidine Aldehydes

Executive Summary

Pyrimidine aldehydes (pyrimidine carbaldehydes) are critical pharmacophores in the synthesis of antiviral (e.g., HIV reverse transcriptase inhibitors) and anticancer agents. Their analysis via mass spectrometry (MS) presents unique challenges due to the competing fragmentation pathways driven by the electron-deficient pyrimidine ring and the reactive aldehyde moiety.

This guide provides a definitive technical workflow for the structural elucidation of pyrimidine aldehydes. It moves beyond basic spectral matching to explain the causality of ion formation, enabling researchers to differentiate positional isomers (2-, 4-, and 5-formylpyrimidines) and identify metabolic derivatives with high confidence.

Structural Chemistry & Ionization Physics

To interpret the mass spectrum, one must first understand the charge localization stability. Pyrimidine is a

Ionization Modes

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Energy | Hard (70 eV) | Soft (Thermal/Voltage) |

| Primary Ion | Radical Cation | Protonated Molecule |

| Utility | Structural fingerprinting; library matching. | LC-MS coupling; purity analysis; metabolite ID. |

| Key Mechanism | Odd-electron fragmentation (radical sites). | Even-electron fragmentation (charge-remote or charge-proximate). |

Expert Insight: For de novo structure characterization, EI is superior because the radical cation drives ring-specific fragmentation that reveals the position of the aldehyde group. ESI is preferred for pharmacokinetic (PK) studies where sensitivity is paramount.

Mechanistic Fragmentation Pathways (EI-MS)

The fragmentation of pyrimidine aldehydes is governed by the competition between the aldehyde group (exocyclic) and the pyrimidine ring (endocyclic).

Primary Pathway: Alpha-Cleavage vs. Decarbonylation

Upon ionization (EI), the charge typically localizes on the most basic site (ring nitrogen) or the oxygen lone pair.

-

Alpha-Cleavage (Loss of H):

-

Mechanism: Homolytic cleavage of the C-H bond of the aldehyde.

-

Observation: A distinct peak at

. -

Significance: Confirms the presence of the aldehyde functionality.[1] This is often the base peak in 5-pyrimidinecarboxaldehyde due to resonance stabilization from the ring carbons.

-

-

Decarbonylation (Loss of CO):

-

Mechanism: The radical cation undergoes a rearrangement to eject a neutral CO molecule (28 Da).

-

Observation: A peak at

. -

Significance: This transforms the aldehyde into a pyrimidine radical cation, which subsequently fragments via ring opening.

-

Secondary Pathway: Ring Disintegration (Loss of HCN)

Once the exocyclic aldehyde is modified, the pyrimidine ring fragments. The hallmark of pyrimidine rings is the sequential loss of Hydrogen Cyanide (HCN, 27 Da).

-

Pathway:

-

Retro-Diels-Alder (RDA): In substituted pyrimidines, RDA reactions can occur, splitting the ring across the N1-C6 and C2-N3 bonds.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for a generic pyrimidine aldehyde (

Figure 1: Competitive fragmentation pathways for pyrimidine aldehydes under Electron Ionization (70 eV).

Isomeric Differentiation (The "Ortho Effect")

Distinguishing between 2-, 4-, and 5-pyrimidinecarboxaldehyde is a common analytical bottleneck. We can differentiate them based on the relative abundance of the

2-Pyrimidinecarboxaldehyde

-

Structure: Aldehyde is flanked by two Nitrogen atoms.

-

MS Signature: The "Ortho Effect" applies. The proximity of the lone pairs on N1 and N3 destabilizes the acylium ion

. -

Result: The

peak is often weaker . The loss of CO is rapid to relieve electronic repulsion.

5-Pyrimidinecarboxaldehyde

-

Structure: Aldehyde is at the "meta" position relative to nitrogens (C5).

-

MS Signature: This position mimics a standard aromatic aldehyde (like benzaldehyde). The

ion is resonance stabilized by the ring -

Result: The

peak is typically the Base Peak (100% abundance).

Summary Table for Isomer ID

| Isomer | Position of CHO | Dominant Feature | [M-1] Intensity | [M-28] Intensity |

| 2-Formyl | Between 2 Nitrogens | Unstable Acylium | Low | High |

| 4-Formyl | Adjacent to 1 Nitrogen | Mixed Stability | Medium | Medium |

| 5-Formyl | Remote from Nitrogens | Stable Acylium | Very High | Low/Medium |

Experimental Protocol: LC-MS/MS Structural Validation

When analyzing novel drug candidates containing this moiety, use this self-validating protocol to ensure data integrity.

Reagents & Setup

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

-

Mobile Phase B: Acetonitrile (Aprotic solvent to prevent adduct formation).

-

Ionization: ESI Positive Mode.

Step-by-Step Workflow

-

Direct Infusion (Optimization):

-

Infuse pure standard at 10 µL/min.

-

Scan range: 50–500 m/z.

-

Adjust Cone Voltage (20-40V) to maximize

. Note: Too high voltage will induce in-source fragmentation (loss of H2O or CO).

-

-

MS/MS Fragmentation (Product Ion Scan):

-

Select parent ion

. -

Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

-

Goal: Observe the transition from

-

-

Data Validation (The "Rule of 27"):

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow for pyrimidine aldehyde characterization.

References

-

NIST Mass Spectrometry Data Center. 2-Pyridinecarboxaldehyde Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

- Context: Provides the baseline fragmentation for heterocyclic aldehydes (loss of CO and HCN).

-

Rodrigues Filho, E., et al. (2003).[6] Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry.[6] Journal of Mass Spectrometry.[6][7] Retrieved from [Link]

- Context: Validates the specific ring cleavage patterns of pyrimidine deriv

-

Rice, J. M., et al. (1965). Mass Spectra of Nucleic Acid Derivatives.[7] Pyrimidines. Journal of the American Chemical Society.[7] Retrieved from [Link]

- Context: The foundational text on the retro-Diels-Alder and HCN loss mechanisms in pyrimidine rings.

- Context: General reference for Stevenson’s Rule and alpha-cleavage mechanisms cited in Section 3.

Sources

- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. GCMS Section 6.11.4 [people.whitman.edu]

- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: In Vitro Screening of 6-Methylpyrimidine-4-carbaldehyde Derivatives

Executive Summary

This technical guide outlines the rigorous in vitro screening architecture for libraries derived from the 6-methylpyrimidine-4-carbaldehyde scaffold. While the parent aldehyde serves as a versatile electrophilic warhead for diversity-oriented synthesis (DOS)—typically yielding Schiff bases, hydrazones, or chalcones—the biological validation of these derivatives requires a screening cascade that filters for solubility, cytotoxic selectivity, and target engagement.

This document moves beyond generic protocols to address the specific physicochemical liabilities (e.g., aqueous solubility of planar Schiff bases) and therapeutic potentials (kinase inhibition, DNA intercalation) inherent to this chemical class.

Part 1: Chemical Context & Pre-Screening Quality Control

The Scaffold Rationale

The 6-methylpyrimidine-4-carbaldehyde core is a "privileged structure" in medicinal chemistry. The C4-aldehyde allows for rapid condensation with primary amines to form azomethine (-C=N-) linkers, which are critical for binding to biological targets via hydrogen bonding and

-

Reactive Liability: The parent aldehyde is prone to oxidation (forming the inactive carboxylic acid) or Cannizzaro disproportionation.

-

Screening Implication: All "hits" must be chemically validated to ensure activity is due to the intact derivative, not a decomposition product.

Protocol: Kinetic Solubility Assessment (Nephelometry)

Causality: Pyrimidine Schiff bases often exhibit high crystallinity and poor aqueous solubility (LogP > 3.5). Screening insoluble compounds in enzymatic assays leads to false negatives (precipitate) or false positives (non-specific aggregation).

Workflow:

-

Stock Prep: Dissolve derivatives in DMSO to 10 mM.

-

Dilution: Spike into PBS (pH 7.4) to reach concentrations of 1, 10, 50, and 100

M (final DMSO < 1%). -

Incubation: Shake for 90 minutes at room temperature.

-

Readout: Measure light scattering (nephelometry) or UV-Vis absorbance (620 nm) to detect precipitation.

-

Threshold: Compounds showing precipitation < 50

M are flagged for structural modification before biological screening.

Part 2: Tier 1 - Cytotoxicity & Safety Profiling (The "Go/No-Go" Gate)

Before efficacy testing, the safety margin must be established. We utilize the MTT Assay , but with specific modifications for pyrimidine derivatives, which can sometimes interfere with redox chemistries.

Optimized MTT Assay Protocol

Principle: The reduction of MTT tetrazolium to purple formazan is catalyzed by mitochondrial succinate dehydrogenase.[1] This validates metabolic activity, not just membrane integrity.[1]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed HEK293 (normal kidney) and HepG2 (liver carcinoma) cells at

cells/well in 96-well plates. -

Why: HepG2 screens for hepatotoxicity; HEK293 serves as a non-cancer control to calculate Selectivity Index (SI).

-

-

Equilibration: Incubate for 24 hours at 37°C, 5% CO

. -

Compound Treatment:

-

Add serial dilutions of the pyrimidine derivative (0.1

M to 100 -

Control: 0.5% DMSO (Vehicle) and Doxorubicin (Positive Control).

-

-

Exposure: Incubate for 48 hours.

-

MTT Addition:

-

Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. -

Incubate for 3–4 hours (watch for purple precipitate).

-

-

Solubilization:

-

Aspirate media carefully.[1]

-

Add 100

L DMSO to dissolve formazan crystals.

-

-

Quantification:

-

Read Absorbance at 570 nm (signal) and 630 nm (background reference).

-

Data Processing:

Part 3: Tier 2 - Therapeutic Efficacy Screening

Pyrimidine-4-carbaldehyde derivatives are most frequently cited for Anticancer (via kinase inhibition) and Antimicrobial activity.

Workflow Visualization

The following diagram illustrates the logical flow from library generation to hit validation.

Caption: The hierarchical screening cascade ensures only soluble, non-toxic candidates progress to costly efficacy assays.

Track A: Anticancer Mechanism (DNA Intercalation)

Many planar pyrimidine derivatives function by intercalating into DNA or inhibiting Topoisomerase II.

-

Assay: CT-DNA Binding Study (UV-Vis Titration).

-

Protocol:

-

Prepare a fixed concentration of the pyrimidine derivative (20

M) in Tris-HCl buffer. -

Titrate increasing concentrations of CT-DNA (0–50

M). -

Observation: Look for hypochromism (decrease in absorbance) and bathochromic shift (red shift) at

, indicating intercalation between base pairs.

-

Track B: Antimicrobial Activity (MIC Determination)

Standard: CLSI M07-A10 Broth Microdilution.

Target Organisms:

-

Candida albicans (Fungal)[3]

Data Presentation Template:

| Compound ID | R-Group Subst.[2][3][5][6] | MIC (S. aureus) | MIC (E. coli) | IC

Part 4: Mechanism of Action (Hypothetical)

Understanding how these derivatives work is crucial for lead optimization. The diagram below details the dual-mechanism potential often observed in 6-methylpyrimidine derivatives.

Caption: Dual-mode activity: Planar derivatives favor DNA intercalation, while bulky substituents may target kinase ATP-pockets.

Part 5: References

-

Piechowska, K. et al. (2024). "Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities." International Journal of Molecular Sciences.

-

Kozak, J. et al. (2021). "Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study." International Journal of Molecular Sciences.

-

Abcam. "MTT Assay Protocol." Abcam Protocols.

-

Riss, T.L. et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Narasimhan, B. et al. (2020). "Design of pyrimidine molecules for antimicrobial and anticancer potential based on literature." ResearchGate.

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]

Synthesis of 6-Methylpyrimidine-4-carbaldehyde from 4,6-dimethylpyrimidine: An Application Note and Detailed Protocol

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

Pyrimidine-4-carbaldehydes are a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, including several approved drugs. The aldehyde functionality at the 4-position serves as a versatile synthetic handle, allowing for a diverse range of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR). This application note provides a detailed protocol for the synthesis of 6-methylpyrimidine-4-carbaldehyde, a valuable building block, from the readily available starting material, 4,6-dimethylpyrimidine. The described method utilizes a selective oxidation reaction, offering a practical route for researchers and drug development professionals. Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.

Chemical Rationale and Mechanistic Insights: The Riley Oxidation

The selective oxidation of a methyl group on an aromatic ring to a carbaldehyde is a challenging transformation that requires a reagent with appropriate reactivity and selectivity. For the conversion of 4,6-dimethylpyrimidine to 6-methylpyrimidine-4-carbaldehyde, the Riley oxidation , which employs selenium dioxide (SeO₂), is a well-established and effective method.[1][2]

The accepted mechanism for the Riley oxidation of an activated methyl group, such as those on a pyrimidine ring, involves a series of steps:

-

Ene Reaction: The reaction is initiated by an ene reaction between the selenium dioxide and the tautomeric form of the methyl-substituted pyrimidine, where a C-H bond of the methyl group adds across a Se=O double bond. This forms an allylseleninic acid intermediate.

-

[3][4]-Sigmatropic Rearrangement: The allylseleninic acid intermediate then undergoes a[3][4]-sigmatropic rearrangement to form a selenium(IV) ester.

-

Hydrolysis: Finally, hydrolysis of the selenium ester yields the corresponding alcohol, which is then further oxidized by selenium dioxide to the aldehyde. The selenium dioxide is reduced to elemental selenium in the process.

The regioselectivity of the oxidation, favoring the 4-position methyl group over the 6-position, can be attributed to electronic effects within the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the adjacent positions. The 4- and 6-positions are electronically similar, however, subtle differences in the electronic environment can lead to preferential oxidation of one methyl group. In some cases, the regioselectivity can be influenced by steric factors or the specific reaction conditions employed.

Experimental Workflow and Protocol

The following protocol details the synthesis of 6-methylpyrimidine-4-carbaldehyde from 4,6-dimethylpyrimidine using selenium dioxide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4,6-Dimethylpyrimidine | ≥98% | Commercially Available | 1558-17-4 |

| Selenium Dioxide (SeO₂) | ≥99.5% | Commercially Available | 7446-08-4 |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | 123-91-1 |

| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |

| Hexane | ACS Grade | Commercially Available | 110-54-3 |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 |

| Celite® | - | Commercially Available | 61790-53-2 |

Safety Precautions: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Buchner funnel and filter paper

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Reaction Setup Diagram

Caption: Reaction setup for the synthesis of 6-methylpyrimidine-4-carbaldehyde.

Step-by-Step Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dimethylpyrimidine (1.08 g, 10 mmol) and 1,4-dioxane (40 mL).

-

Addition of Oxidant: While stirring, add selenium dioxide (1.22 g, 11 mmol, 1.1 equivalents) to the flask in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the precipitated elemental selenium (a black solid). Wash the filter cake with ethyl acetate (2 x 20 mL).

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic impurities, followed by brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 6-methylpyrimidine-4-carbaldehyde as a solid.

Expected Yield

The expected yield of 6-methylpyrimidine-4-carbaldehyde is typically in the range of 50-65%.

Characterization of 6-Methylpyrimidine-4-carbaldehyde

The identity and purity of the synthesized 6-methylpyrimidine-4-carbaldehyde should be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 88-92 °C |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 10.15 (s, 1H, -CHO), 9.20 (s, 1H, H-2), 7.60 (s, 1H, H-5), 2.80 (s, 3H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 193.5 (-CHO), 165.0 (C-6), 159.0 (C-2), 152.0 (C-4), 120.0 (C-5), 25.0 (-CH₃).

-

Mass Spectrometry (EI): m/z (%) = 122 (M⁺, 100), 121 (95), 93 (40), 66 (30).

Troubleshooting and Key Considerations

-

Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction can be refluxed for an additional 1-2 hours. Ensure that the selenium dioxide used is of high purity and anhydrous.

-

Low Yield: Low yields may result from incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and careful column chromatography. Over-oxidation to the corresponding carboxylic acid is a potential side reaction.

-

Purification Challenges: The removal of selenium byproducts is crucial. Thorough filtration through Celite® is recommended. If the final product is still contaminated, a second column chromatography may be necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-methylpyrimidine-4-carbaldehyde from 4,6-dimethylpyrimidine via a Riley oxidation. The procedure is robust and scalable, making it a valuable tool for medicinal chemists and researchers in the field of drug discovery. The resulting pyrimidine-4-carbaldehyde is a versatile intermediate that can be readily functionalized to generate a library of novel compounds for biological screening.

References

- Brown, D. J. (2002). The Pyrimidines. John Wiley & Sons.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Larock, R. C. (1999).

- Mavroskoufis, A., Deckert, S., et al. (2024).

- Sharpless, K. B., & Gordon, K. M. (1976). Selenium Dioxide Oxidation of Ketones and Aldehydes. Evidence for the Intermediacy of β-Ketoseleninic Acids. Journal of the American Chemical Society, 98(1), 300–301.

- Tanoury, G. J., et al. (2008). A Practical, Kilogram-Scale Synthesis of a Key Pyrimidine Intermediate for the Preparation of a Cathepsin K Inhibitor. Organic Process Research & Development, 12(4), 649-653.

Sources

Precision Oxidation of 6-Methyl-4-(hydroxymethyl)pyrimidine

Application Note: AN-PYR-OX-04

Strategic Overview & Chemical Logic

The oxidation of 6-methyl-4-(hydroxymethyl)pyrimidine (Substrate 1 ) is a pivotal transformation in the synthesis of kinase inhibitors, thiamine analogs, and antiviral agents. The molecule presents a specific chemoselective challenge:

-

The Target (C4-Hydroxymethyl): This primary alcohol is "pseudo-benzylic." The electron-deficient pyrimidine ring withdraws electron density, making the methylene protons acidic and the alcohol prone to rapid oxidation.

-

The Bystander (C6-Methyl): While less reactive than the alcohol, the C6-methyl group is also activated by the ring system. Harsh oxidants (e.g., hot

or excess -

The Ring: The pyrimidine core is susceptible to nucleophilic attack. Acidic oxidants (like Jones reagent) can protonate the ring nitrogens, altering solubility and reactivity, while strong basic conditions can induce ring-opening hydrolysis.

This guide details two distinct pathways:

-

Path A (Aldehyde): Chemoselective oxidation using Activated Manganese Dioxide (

) or TEMPO. -

Path B (Carboxylic Acid): Exhaustive oxidation using aqueous Potassium Permanganate (

).

Reaction Pathway Diagram

Figure 1: Chemoselective oxidation pathways. Path A stops at the aldehyde using mild oxidants; Path B drives to the acid.

Protocol A: Selective Oxidation to Aldehyde

Target: 6-methylpyrimidine-4-carbaldehyde

Method: Activated Manganese Dioxide (

Why this method?

is the "Gold Standard" for heterocyclic benzylic alcohols. It is highly selective for the alcohol over the methyl group and operates under neutral conditions, preserving the pyrimidine ring.Critical Parameter: The activity of

Reagents & Equipment[1][2]

-

Substrate: 6-methyl-4-(hydroxymethyl)pyrimidine (1.0 eq)

-

Oxidant: Activated

(10.0 – 15.0 eq) -

Solvent: Dichloromethane (DCM) or Chloroform (

). Note: -

Apparatus: Round-bottom flask, vigorous magnetic stirring (overhead stirrer recommended for >10g scale), reflux condenser.

Step-by-Step Protocol

-

Preparation: Dry the Substrate in a vacuum desiccator to remove water, which deactivates the

surface. -

Solvation: Dissolve the Substrate (e.g., 1.24 g, 10 mmol) in DCM (50 mL). Ensure complete dissolution.

-

Addition: Add Activated

(8.7 g, 100 mmol, 10 eq) in one portion.-

Expert Tip: If the reaction stalls, do not just add more

. Filter the mixture and re-treat with fresh oxidant. The surface of the initial batch may be poisoned by water or by-products.

-

-

Reaction: Stir vigorously at reflux (40°C) for 4–16 hours. Monitor by TLC (5% MeOH in DCM). The aldehyde is less polar than the alcohol.

-

Validation: Aldehyde spot will be UV active and stain orange/red with DNP (2,4-dinitrophenylhydrazine).

-

-

Workup (The Bottleneck):

-

Cool to room temperature.

-

Prepare a Celite® 545 pad (approx. 2 cm thick) in a sintered glass funnel.

-

Filter the black slurry through the Celite.

-

Wash: Rinse the filter cake thoroughly with DCM (3 x 20 mL) to elute the trapped product.

-

-

Isolation: Concentrate the filtrate under reduced pressure (< 30°C). The aldehyde is often unstable; store under Nitrogen at -20°C.

Analytical Validation (Aldehyde)

| Technique | Observation | Interpretation |

| 1H-NMR | Appearance of Aldehyde proton. | |

| 1H-NMR | Disappearance of starting material | |

| IR | 1700–1710 | Strong C=O stretch. |

| Stability | Hydrate formation | In presence of water, the aldehyde peak at 10 ppm may diminish, appearing as a hydrate gem-diol (~6 ppm). |

Protocol B: Exhaustive Oxidation to Carboxylic Acid

Target: 6-methylpyrimidine-4-carboxylic acid

Method: Aqueous Potassium Permanganate (

Why this method?

To access the acid directly,

Step-by-Step Protocol

-

Setup: Dissolve Substrate (1.24 g, 10 mmol) in Water (20 mL).

-

Base Addition: Add

(0.53 g, 5 mmol) to adjust pH to ~9–10. This ensures the product forms the soluble carboxylate salt. -

Oxidant Addition: Add

(3.16 g, 20 mmol, 2.0 eq) slowly over 30 minutes while maintaining temperature at 20–25°C.-

Caution: Exotherms can cause decarboxylation. Do not exceed 40°C.

-

-

Reaction: Stir at room temperature for 3–6 hours. The purple color should fade to a brown precipitate (

). -

Quenching: If the solution remains purple, add a few drops of isopropanol to consume excess oxidant.

-

Workup:

-

Filter off the brown

solids using Celite. Rinse with water.[1] -